molecular formula C7H6N2O B136889 5-(Hydroxymethyl)nicotinonitrile CAS No. 135124-71-9

5-(Hydroxymethyl)nicotinonitrile

Cat. No. B136889
M. Wt: 134.14 g/mol
InChI Key: MNMDVGJZONSKMO-UHFFFAOYSA-N
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Patent
US05002949

Procedure details

A stirred mixture of 5-hydroxymethyl-3-bromopyridine (8.50 g, 45.2 mmol) and copper (I) cyanide (10.1 g, 11.3 mmol) in pyridine (50 mL) was heated in a sealed pressure reaction vessel at 165° C. for 20 hours. After cooling to 23° C., the mixture was diluted with concentrated ammonium hydroxide (15 mL) and saturated aqueous ammonium chloride (60 mL), after stirring for 2 hours, the mixture was treated with chloroform (50 mL) and allowed to set for 72 hours. The aqueous layer was then extracted with chloroform. The combined organic extracts were dried (MgSO4), filtered, and concentrated in vacuo. The residue was purified by flash chromatography (silica gel, 2 inch column, 4:1 EtOAc:hexane as eluant) followed by crystallization from diethyl ether to afford 5-hydroxymethyl-3-pyridinecarbonitrile (5.42 g, 40.4 mmol, 89% yield): Rf 0.49 (EtOAc); 1H NMR (CDCl3, 200 MHz)δ8.80 (m, 2H), 8.03 (s, 1H), 4.83 (s, 2H).
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:4]=[C:5](Br)[CH:6]=[N:7][CH:8]=1.[Cu][C:11]#[N:12].C(Cl)(Cl)Cl>N1C=CC=CC=1.[OH-].[NH4+].[Cl-].[NH4+]>[OH:1][CH2:2][C:3]1[CH:4]=[C:5]([C:11]#[N:12])[CH:6]=[N:7][CH:8]=1 |f:4.5,6.7|

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
OCC=1C=C(C=NC1)Br
Name
Quantity
10.1 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
50 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
[OH-].[NH4+]
Name
Quantity
60 mL
Type
solvent
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
165 °C
Stirring
Type
CUSTOM
Details
after stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 23° C.
WAIT
Type
WAIT
Details
to set for 72 hours
Duration
72 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was then extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (silica gel, 2 inch column, 4:1 EtOAc:hexane as eluant)
CUSTOM
Type
CUSTOM
Details
followed by crystallization from diethyl ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCC=1C=C(C=NC1)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 40.4 mmol
AMOUNT: MASS 5.42 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 357.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.